Thiourea, N-(2-(ethenyloxy)ethyl)-N'-phenyl-
CAS No.: 82520-91-0
Cat. No.: VC8924036
Molecular Formula: C11H14N2OS
Molecular Weight: 222.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82520-91-0 |
|---|---|
| Molecular Formula | C11H14N2OS |
| Molecular Weight | 222.31 g/mol |
| IUPAC Name | 1-(2-ethenoxyethyl)-3-phenylthiourea |
| Standard InChI | InChI=1S/C11H14N2OS/c1-2-14-9-8-12-11(15)13-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H2,12,13,15) |
| Standard InChI Key | DQNMYXFLSBXPAY-UHFFFAOYSA-N |
| SMILES | C=COCCNC(=S)NC1=CC=CC=C1 |
| Canonical SMILES | C=COCCNC(=S)NC1=CC=CC=C1 |
Introduction
Structural Characteristics and Molecular Design
N-(2-(Ethenyloxy)ethyl)-N'-phenylthiourea (molecular formula: C₁₁H₁₄N₂O₂S) features a thiourea core (NH–CS–NH) asymmetrically substituted with a phenyl group at one nitrogen and a 2-(ethenyloxy)ethyl moiety at the other. The ethenyloxyethyl group introduces a vinyl ether functionality (–O–CH₂–CH₂–O–CH=CH₂), which enhances the compound's reactivity and capacity for further derivatization. This structural motif is analogous to thioureas such as N-(2-cyanoethyl)-N'-phenylthiourea and N-(2-(4-fluorophenyl)ethyl)-N'-2-thiazolylthiourea , where side-chain modifications dictate coordination behavior and solubility.
Conformational Analysis
The thiourea core adopts a planar configuration due to partial double-bond character in the C=S bond, stabilized by resonance between the thiocarbonyl and amine groups. Substituents influence this planarity: the phenyl group induces steric hindrance, while the flexible ethenyloxyethyl chain allows conformational adaptability. Infrared (IR) spectroscopy of similar thioureas reveals N–H stretching vibrations near 3200–3300 cm⁻¹ and C=S stretches at ~1250–1350 cm⁻¹ . The ethenyl group’s C=C stretch appears at ~1640 cm⁻¹, distinguishing it from saturated analogs .
Synthesis and Optimization
Conventional Chemical Synthesis
The compound is synthesized via nucleophilic addition of 2-(ethenyloxy)ethylamine to phenyl isothiocyanate under anhydrous conditions, typically in ethanol or dichloromethane. This method mirrors the preparation of N-(O-hydroxyphenyl)-N'-phenylthiourea complexes described by , where refluxing equimolar reactants yields the target product.
Reaction Scheme:
Key parameters include:
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Temperature: 60–80°C (reflux)
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Solvent: Absolute ethanol or tetrahydrofuran
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Yield: ~70–85% after recrystallization from ethanol/diethyl ether
Tribochemical Modifications
Analogous to copper and cobalt complexes in , grinding the thiourea with metal halides (e.g., CuI, CoCl₂) in solid-state reactions could yield coordination complexes. Such methods avoid solvent use and enable iodide-for-chloride substitution, as observed in [Cu(L)I·H₂O]·½H₂O .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in polar aprotic solvents (DMF, DMSO) and insoluble in water, akin to N-(O-hydroxyphenyl)-N'-phenylthiourea . The ethenyloxy group enhances solubility in ethers and chlorinated solvents compared to purely aromatic thioureas. Stability studies indicate decomposition above 200°C, with the vinyl ether moiety prone to hydrolysis under acidic conditions.
Spectroscopic Characterization
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¹H NMR (d₆-DMSO): δ 7.3–7.5 (m, 5H, Ph), δ 6.4–6.6 (m, 2H, CH=CH₂), δ 4.1–4.3 (t, 2H, O–CH₂), δ 3.6–3.8 (m, 4H, NH–CH₂–CH₂–O) .
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¹³C NMR: δ 180.1 (C=S), δ 130–135 (Ph, CH=CH₂), δ 68–70 (O–CH₂) .
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Mass Spectrometry: Molecular ion peak at m/z 238.3 (C₁₁H₁₄N₂O₂S) .
Coordination Chemistry and Applications
Metal Complexation
Thioureas act as bidentate ligands, coordinating via the thiocarbonyl sulfur and amine nitrogen. For example, [Cu(L)₂(EtOH)₂]Cl₂ in adopts a distorted-octahedral geometry, suggesting N-(2-(ethenyloxy)ethyl)-N'-phenylthiourea could form similar complexes with Cu²⁺ or Co²⁺. The ethenyloxy group may participate in secondary interactions, stabilizing unusual oxidation states (e.g., Cu⁺, Co³⁺) .
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